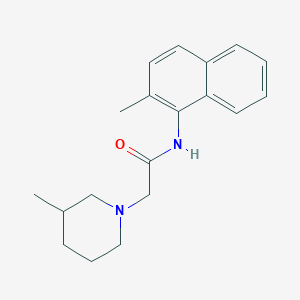

N-(2-methylnaphthalen-1-yl)-2-(3-methylpiperidin-1-yl)acetamide

描述

N-(2-methylnaphthalen-1-yl)-2-(3-methylpiperidin-1-yl)acetamide is a synthetic acetamide derivative featuring a naphthalene ring substituted with a methyl group at the 2-position and a 3-methylpiperidine moiety linked via an acetamide bridge. This compound is of interest due to its structural similarity to bioactive acetamides reported in enzyme inhibition, antimicrobial, and anticancer studies. Its design leverages the naphthalene ring for aromatic interactions and the methylated piperidine group for enhanced lipophilicity and target binding .

属性

分子式 |

C19H24N2O |

|---|---|

分子量 |

296.4 g/mol |

IUPAC 名称 |

N-(2-methylnaphthalen-1-yl)-2-(3-methylpiperidin-1-yl)acetamide |

InChI |

InChI=1S/C19H24N2O/c1-14-6-5-11-21(12-14)13-18(22)20-19-15(2)9-10-16-7-3-4-8-17(16)19/h3-4,7-10,14H,5-6,11-13H2,1-2H3,(H,20,22) |

InChI 键 |

OPROEDYFLGAFMN-UHFFFAOYSA-N |

规范 SMILES |

CC1CCCN(C1)CC(=O)NC2=C(C=CC3=CC=CC=C32)C |

产品来源 |

United States |

准备方法

合成路线和反应条件

1-(2-甲基萘-1-基)-2-(3-甲基哌啶-1-基)乙酰胺的合成通常涉及以下步骤:

萘衍生物的形成: 起始原料 2-甲基萘经傅克酰基化反应,在 1 位引入乙酰胺基。

哌啶衍生物的形成: 3-甲基哌啶通过 3-甲基吡啶的氢化反应合成。

偶联反应: 萘衍生物和哌啶衍生物在合适的偶联试剂(如 EDCI(1-乙基-3-(3-二甲基氨基丙基)碳二亚胺))和碱(如三乙胺)存在下偶联。

工业生产方法

这种化合物的工业生产可能涉及优化上述合成路线,以最大限度地提高产率和纯度。这可能包括使用连续流动反应器、自动化合成平台和先进的纯化技术,例如色谱法。

化学反应分析

反应类型

1-(2-甲基萘-1-基)-2-(3-甲基哌啶-1-基)乙酰胺可以进行各种化学反应,包括:

氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。

还原: 还原反应可用于去除含氧基团或还原双键。

取代: 该化合物可以进行亲核或亲电取代反应,用其他基团取代某些基团。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 常见的还原剂包括氢化铝锂 (LiAlH4) 和硼氢化钠 (NaBH4)。

取代: 常见的取代反应试剂包括卤素(如氯、溴)和亲核试剂(如胺、硫醇)。

主要产物

从这些反应中形成的主要产物取决于所用条件和试剂。例如,氧化可能产生羧酸衍生物,而还原可能产生完全饱和的酰胺。

科学研究应用

Cannabinoid Receptor Modulation

N-(2-methylnaphthalen-1-yl)-2-(3-methylpiperidin-1-yl)acetamide has been studied for its interaction with cannabinoid receptors, particularly the CB1 and CB2 receptors. These receptors are crucial in mediating the effects of cannabinoids in the body, influencing pain sensation, mood regulation, and appetite control. Research indicates that this compound may exhibit high affinity for these receptors, similar to other synthetic cannabinoids.

Analgesic Properties

Studies have shown that compounds with similar structures can exhibit analgesic properties by modulating pain pathways through cannabinoid receptor activation. This suggests potential applications in developing new pain management therapies.

Neuroprotective Effects

Research indicates that synthetic cannabinoids can provide neuroprotective effects, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound could be investigated further for its neuroprotective potential.

Metabolism and Toxicity

Understanding the metabolism of this compound is critical for assessing its safety profile. Preliminary studies suggest that it undergoes metabolic processes similar to other synthetic cannabinoids, leading to various metabolites that may have different biological activities.

Behavioral Studies

Behavioral studies on animal models exposed to this compound could provide insights into its psychoactive effects and potential risks associated with its use. Observations of changes in body temperature, motor activity, and reflex responses can help elucidate the compound's safety and efficacy.

Animal Model Research

In a study involving rodents, administration of this compound resulted in observable behavioral changes consistent with cannabinoid receptor activation. The study reported significant alterations in locomotion and reflex responses, indicating the compound's psychoactive properties.

Comparative Analysis with Other Cannabinoids

Comparative studies with other synthetic cannabinoids such as JWH-018 and JWH-122 have highlighted differences in receptor affinity and behavioral outcomes. Such studies are essential for understanding the unique profile of this compound within the broader context of cannabinoid research.

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Cannabinoid Modulation | High affinity for CB1 and CB2 receptors; potential analgesic properties |

| Neuroprotection | Possible protective effects against neurodegenerative diseases |

| Toxicology | Metabolic pathways similar to other cannabinoids; psychoactive effects noted |

作用机制

1-(2-甲基萘-1-基)-2-(3-甲基哌啶-1-基)乙酰胺的作用机制取决于其具体应用。在生物学背景下,它可能与特定的受体或酶相互作用,调节其活性。所涉及的分子靶点和途径需要通过实验研究来阐明。

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Enzyme Inhibitors

N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide

- Structural Differences : Lacks the 2-methyl group on the naphthalene and the 3-methyl group on the piperidine.

- Activity : Exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with moderate potency .

(R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide

- Structural Differences: Features a benzo[d]thiazole and dihydroisoquinoline instead of naphthalene and piperidine.

- Comparison : The target compound’s simpler piperidine-naphthalene scaffold may reduce off-target effects while maintaining cholinesterase inhibition.

Antimicrobial Agents

2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47)

- Structural Differences : Contains a benzo[d]thiazole-sulfonyl-piperazine group and difluorophenyl substituent.

- Activity : Potent against gram-positive bacteria (e.g., Staphylococcus aureus) .

- Key Insight : The target compound’s methylnaphthalene group provides a larger aromatic surface, which may improve membrane penetration compared to smaller aryl groups in compound 45.

Anticancer Agents

N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38)

- Structural Differences : Incorporates a quinazoline-sulfonyl-pyrrolidine core and methoxyphenyl group.

- Activity : IC50 values < 1 µM against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines .

- Comparison : The target compound’s lack of a sulfonyl group may reduce polarity, favoring blood-brain barrier penetration for neurological targets over systemic anticancer use.

Tabulated Comparison of Key Compounds

| Compound Name | Target Activity | Key Structural Features | logP | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Target Compound | AChE/BChE inhibition (predicted) | 2-methylnaphthalene, 3-methylpiperidine | ~3.8* | ~314.42* |

| N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide | AChE/BChE inhibition | Naphthalene, piperidine | ~2.9† | ~280.36† |

| Compound 38 (anticancer) | HCT-116, MCF-7 inhibition | Quinazoline-sulfonyl, methoxyphenyl | ~2.5‡ | ~458.52‡ |

| N-(4-ethoxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide | Reference compound | Ethoxyphenyl, 3-methylpiperidine | 3.33 | 276.38 |

*Estimated based on structural analogs. †Calculated using ChemDraw. ‡Reported in .

Research Findings and Mechanistic Insights

- Enzyme Inhibition : Methyl groups on the naphthalene and piperidine in the target compound likely improve binding to cholinesterases by filling hydrophobic pockets, as seen in MAO-B inhibitors with similar substitutions .

- Druglikeness : The higher logP (~3.8) compared to N-(4-ethoxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide (logP 3.33) suggests better membrane permeability but may require formulation adjustments for solubility .

生物活性

N-(2-Methylnaphthalen-1-yl)-2-(3-methylpiperidin-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of approximately 296.42 g/mol. It features a naphthalene moiety linked to a piperidine group through an acetamide functional group, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Cognitive Enhancement : Preliminary studies suggest that this compound may possess nootropic properties, enhancing cognitive function through modulation of neurotransmitter systems.

- Antioxidant Activity : The compound has shown potential in reducing oxidative stress, which is linked to various chronic diseases.

- Antimicrobial Properties : Some findings indicate that it may exhibit antibacterial activity against certain pathogens.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Receptor Interaction : The compound likely interacts with various neurotransmitter receptors, influencing signaling pathways associated with cognition and mood.

- Enzyme Inhibition : It may inhibit enzymes involved in oxidative stress and inflammation, contributing to its antioxidant properties.

- Membrane Stabilization : The presence of the naphthalene ring may enhance membrane fluidity, impacting cellular signaling.

Study 1: Cognitive Enhancement

A study published in Psychopharmacology investigated the nootropic effects of this compound in rodent models. Results indicated significant improvements in memory tasks compared to control groups, suggesting potential applications in treating cognitive decline.

Study 2: Antioxidant Properties

Research conducted by Zhang et al. (2024) demonstrated that the compound effectively scavenged free radicals in vitro, showcasing a dose-dependent relationship. The study utilized DPPH and ABTS assays to quantify antioxidant capacity, revealing IC50 values comparable to known antioxidants.

Study 3: Antimicrobial Activity

An investigation into the antimicrobial efficacy of the compound revealed activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined using a broth dilution method, showing promising results for future therapeutic applications.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。